1-Ethyl-4-(3-nitrophenyl)piperazine
Description
Significance of Piperazine (B1678402) Scaffold in Pharmaceutical Research
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, often referred to as a "privileged scaffold". derpharmachemica.comnih.gov This designation stems from its frequent appearance in a wide array of approved drugs and biologically active compounds. derpharmachemica.comnih.gov The piperazine nucleus, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, offers several advantages in drug design. Its physicochemical properties, such as high water solubility and the ability to exist in a protonated form at physiological pH, can enhance the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties. derpharmachemica.com
The two nitrogen atoms of the piperazine ring provide versatile points for chemical modification, allowing for the introduction of various substituents to modulate biological activity and fine-tune pharmacological properties. researchgate.netnih.gov This flexibility enables medicinal chemists to create large libraries of derivatives for screening against diverse biological targets. The conformational flexibility of the piperazine ring also allows it to adapt to the binding sites of various receptors and enzymes. derpharmachemica.com
The therapeutic applications of piperazine-containing drugs are extensive and diverse, encompassing treatments for a range of conditions. nih.gov
Overview of Arylpiperazine Derivatives as Bioactive Agents
The attachment of an aryl group to the piperazine scaffold gives rise to the arylpiperazine class of compounds, which has proven to be a particularly fruitful area of pharmaceutical research. Arylpiperazine derivatives are known to interact with a variety of biological targets, with a notable emphasis on neurotransmitter receptors in the central nervous system (CNS). nih.govijrrjournal.com This has led to the development of numerous drugs for psychiatric and neurological disorders. nih.gov
The nature and substitution pattern of the aryl ring, as well as the substituent on the second piperazine nitrogen, play a crucial role in determining the pharmacological profile of these derivatives. For instance, different arylpiperazines can exhibit selective affinity for various subtypes of dopamine (B1211576), serotonin (B10506), and adrenergic receptors. ijrrjournal.com Beyond the CNS, arylpiperazine derivatives have been investigated for a wide range of other biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Research Context for 1-Ethyl-4-(3-nitrophenyl)piperazine and Related Nitro-Substituted Piperazines
While specific research on this compound is limited in publicly available literature, its chemical structure places it within the context of ongoing research into nitro-substituted arylpiperazine derivatives. The nitro group (NO₂) is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, and consequently, its biological activity.
Research on related compounds provides a framework for understanding the potential significance of this compound. For instance, the isomeric compound, 1-ethyl-4-(4-nitrophenyl)piperazine (B49478), has been synthesized and evaluated in the context of developing new antibacterial agents. researchgate.net In one study, while the 4-nitrophenyl derivative itself did not show significant activity, its synthesis was a step towards creating more complex molecules with potential antibacterial properties. derpharmachemica.com Another area of investigation for nitrophenylpiperazine derivatives is as tyrosinase inhibitors, which have applications in treating hyperpigmentation disorders. A recent study designed and synthesized a series of nitrophenylpiperazine derivatives and found that some exhibited significant tyrosinase inhibitory effects. nih.gov
Furthermore, other 1-alkyl-4-nitrophenylpiperazine derivatives have been explored for various therapeutic targets. For example, 1-methyl-4-(4-nitrophenyl)piperazine (B98782) has been used as a reagent in the preparation of inhibitors for mutant EGFR tyrosine kinases, which are implicated in non-small-cell lung cancer. chemicalbook.com The position of the nitro group on the phenyl ring is a critical determinant of a compound's biological activity. The 3-nitro substitution, as seen in this compound, would confer a different electronic and steric profile compared to the more commonly studied 4-nitro analogues, potentially leading to novel pharmacological properties. The exploration of such isomers is a common strategy in medicinal chemistry to identify compounds with improved potency, selectivity, or pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-(3-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15(16)17/h3-5,10H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFXVOLMGLPKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 4 3 Nitrophenyl Piperazine and Analogues
Established Synthetic Routes for N-Ethyl-N'-nitrophenylpiperazines
The most common and direct method for synthesizing N-arylpiperazines, including 1-Ethyl-4-(3-nitrophenyl)piperazine, is through nucleophilic aromatic substitution (SNAr). This reaction involves the coupling of a nucleophilic piperazine (B1678402) with an electron-deficient aromatic ring.
In a typical procedure for the target compound, 1-ethylpiperazine acts as the nucleophile, attacking an activated halonitrobenzene, such as 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene . The nitro group (-NO₂) is crucial as it is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and often requires the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrogen halide formed during the reaction.
A similar synthetic strategy has been documented for analogous compounds. For instance, the synthesis of 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine was achieved by reacting 1-acetylpiperazine with 5-fluoro-2-nitrotoluene in DMF with sodium carbonate. prepchem.com Likewise, the N-arylation of 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene is a key step in producing more complex intermediates. core.ac.uk These examples underscore the reliability of the SNAr reaction for forging the N-aryl bond in this class of compounds.
Table 1: Representative SNAr Reaction for N-Ethyl-N'-nitrophenylpiperazines
| Nucleophile | Electrophile | Base | Solvent | Product |
|---|---|---|---|---|
| 1-Ethylpiperazine | 1-Fluoro-3-nitrobenzene | K₂CO₃ | DMSO | This compound |
| 1-Acetylpiperazine | 5-Fluoro-2-nitrotoluene | Na₂CO₃ | DMF | 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine prepchem.com |
Multi-Step Synthesis Strategies for Substituted Piperazine Derivatives
The synthesis of more complex or specifically substituted piperazine derivatives often requires multi-step strategies that provide greater control over the final structure. These methods are essential when direct substitution is not feasible or leads to mixtures of products.
One major challenge in piperazine chemistry is achieving selective mono-substitution, as the two nitrogen atoms have similar reactivity, often leading to undesired di-substituted byproducts. nih.gov To overcome this, a common strategy involves the use of a protecting group. nih.gov One nitrogen of the piperazine ring is first protected (e.g., as a carbamate, such as Boc), allowing the second nitrogen to react selectively. Following the desired substitution, the protecting group is removed to yield the mono-substituted piperazine. nih.gov
More advanced techniques include multi-component reactions, such as the Ugi reaction, which can assemble highly substituted piperazines in a single step from multiple starting materials. acs.org This approach allows for the rapid generation of diverse molecular scaffolds by varying the inputs, which include an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid (or an equivalent like trimethylsilyl (B98337) azide). acs.org
Furthermore, catalytic methods are increasingly employed. Palladium-catalyzed cyclization reactions can construct the piperazine ring from acyclic diamine precursors, offering high control over stereochemistry. organic-chemistry.org Recent advances have also focused on the direct C-H functionalization of the piperazine ring's carbon atoms, a previously challenging transformation that opens new avenues for creating structural diversity beyond simple N-substitution. mdpi.com
Table 2: Overview of Multi-Step Synthesis Strategies for Piperazines
| Strategy | Description | Key Features | Reference(s) |
|---|---|---|---|
| Protecting Group Chemistry | One nitrogen is temporarily blocked to allow selective reaction at the other nitrogen. | Avoids di-substitution; allows sequential functionalization. | nih.gov |
| Ugi Multi-Component Reaction | Combines multiple starting materials in one pot to rapidly build a complex core. | High efficiency and diversity; creates highly substituted products. | acs.org |
| Palladium-Catalyzed Cyclization | Forms the piperazine ring from acyclic precursors using a palladium catalyst. | High regio- and stereochemical control. | organic-chemistry.org |
| Direct C-H Functionalization | Modifies the carbon backbone of a pre-existing piperazine ring. | Introduces structural variety at carbon atoms, not just nitrogen. | mdpi.com |
Role of 1-Ethylpiperazine and Nitrophenyl Building Blocks in Organic Synthesis
The starting materials for the synthesis of this compound are themselves important building blocks in organic chemistry.
1-Ethylpiperazine is a versatile intermediate widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.comguidechem.com Its structure contains two key features: a secondary amine that can be readily functionalized and a tertiary amine that imparts basicity and can influence the physicochemical properties (like solubility) of the final molecule. guidechem.comcymitquimica.com It serves as a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including antihistamines and antipsychotics. multichemindia.comontosight.ai The piperazine ring itself is considered a "privileged scaffold" because its presence in a molecule often leads to favorable pharmacokinetic properties. nih.govtandfonline.com
The nitrophenyl group also plays a critical role. As mentioned, the nitro group is a powerful electron-withdrawing substituent that activates the phenyl ring for nucleophilic aromatic substitution. Beyond this activating role, the nitro group is a synthetic linchpin because it can be readily reduced to an amino group (-NH₂). This newly formed aniline (B41778) moiety can then participate in a vast array of subsequent reactions, such as diazotization, acylation, or sulfonylation, allowing for further elaboration of the molecule. This synthetic versatility makes nitrophenyl building blocks, like halonitrobenzenes, highly valuable in medicinal chemistry and materials science.
Analogues Derived from N-Ethyl-N'-(nitrophenyl)piperazine Scaffold Modifications
The N-Ethyl-N'-(nitrophenyl)piperazine scaffold can be systematically modified to generate a wide range of analogues. These modifications can be explored to fine-tune the properties of the molecule.
Structural diversity can be introduced at several positions:
N-1 Substituent: The ethyl group at the N-1 position can be replaced with other alkyl groups (e.g., methyl, propyl), acyl groups (e.g., acetyl), or more complex moieties to modulate steric bulk and electronic properties. prepchem.com
Phenyl Ring Substitution: The position of the nitro group on the phenyl ring can be altered (e.g., ortho-, meta-, or para-). An example is Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate , which features a para-nitro group. nih.gov Additionally, other substituents (e.g., methyl, methoxy) can be introduced onto the phenyl ring alongside the nitro group, as seen in 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine . prepchem.com
Piperazine Ring Modification: The piperazine core itself can be altered. This includes the synthesis of piperazine-2,5-diones or the introduction of substituents directly onto the carbon atoms of the ring, leading to chiral derivatives. mdpi.comchemrxiv.org
Table 3: Examples of Analogues with Scaffold Modifications
| Compound Name | Modification from Parent Scaffold | CAS Number | Reference |
|---|---|---|---|
| This compound | Parent Scaffold | 943189-24-0 | sigmaaldrich.com |
| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Para-nitro substitution; N-1 ethoxycarbonyl group instead of ethyl. | 16154-60-2 | nih.gov |
| 1-Acetyl-4-(3-methyl-4-nitrophenyl)piperazine | N-1 acetyl group; methyl group on phenyl ring; para-nitro substitution. | Not available | prepchem.com |
| 1-[1-(2-Nitrophenyl)ethyl]piperazine | Ortho-nitro substitution; N-1 substituent is a 1-(nitrophenyl)ethyl group. | Not available | nih.gov |
| 1-(4-Methoxyphenyl)-4-[(4-nitrophenyl)-methyl]piperazine | N-1 is a 4-methoxyphenyl (B3050149) group; N-4 has a nitobenzyl group. | Not available | prepchem.com |
Advanced Structural Elucidation and Characterization of 1 Ethyl 4 3 Nitrophenyl Piperazine Compounds
Spectroscopic Characterization Techniques in Structural Confirmation
The unambiguous structural confirmation of 1-Ethyl-4-(3-nitrophenyl)piperazine and its analogues relies on the synergistic application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, allows for a detailed molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for elucidating the carbon-hydrogen framework of organic molecules. While specific NMR data for this compound is not widely published, analysis of closely related compounds provides valuable predictive insights. For instance, in N-arylpiperazine derivatives, the protons of the piperazine (B1678402) ring typically appear as multiplets in the ¹H NMR spectrum, often in the range of δ 2.5-3.5 ppm. The ethyl group protons would be expected to show a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, with coupling constants (J) around 7 Hz. The aromatic protons of the 3-nitrophenyl group would exhibit complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm) due to their meta-substitution.
In the ¹³C NMR spectrum, the carbon atoms of the piperazine ring are expected to resonate in the range of δ 45-55 ppm. The ethyl group carbons would appear at approximately δ 12-15 ppm for the methyl carbon and δ 50-55 ppm for the methylene carbon. The aromatic carbons of the 3-nitrophenyl ring would be observed between δ 110-150 ppm, with the carbon bearing the nitro group appearing at the lower field end of this range.
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly useful for identifying key functional groups within a molecule. For this compound, the most characteristic IR absorption bands are associated with the nitro group and the C-N bonds. The nitro group typically displays two strong stretching vibrations: an asymmetric stretch (ν_as) in the region of 1550-1475 cm⁻¹ and a symmetric stretch (ν_s) between 1360-1290 cm⁻¹. rsc.orgdergipark.org.tr The presence of these two intense bands is a strong indicator of the nitro functionality.
The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and piperazine groups are expected in the 2800-3100 cm⁻¹ region. The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the fingerprint region, between 1250 and 1020 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₂H₁₇N₃O₂).
The fragmentation of piperazine analogues is well-documented and typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the phenyl group. xml-journal.net Common fragmentation pathways for phenylpiperazines result in characteristic fragment ions. For this compound, expected fragments could include the loss of the ethyl group, cleavage of the piperazine ring, and fragmentation of the nitrophenyl moiety.
| Spectroscopic Data for Related Phenylpiperazine Compounds | |
| Technique | Observed Features and Chemical Shifts/Wavenumbers |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons: δ 7.12-8.21 ppm; Piperazine protons: δ 2.57-3.62 ppm; Ethyl protons: ~δ 1.25 (triplet), ~δ 2.50 (quartet) (Estimated) rsc.orgrsc.org |
| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons: δ 112.6-154.8 ppm; Piperazine carbons: δ 46.1-52.6 ppm; Ethyl carbons: ~δ 12-15, ~δ 50-55 ppm (Estimated) rsc.orgrsc.org |
| IR (KBr, cm⁻¹) | NO₂ asymmetric stretch: ~1532 cm⁻¹; NO₂ symmetric stretch: ~1358 cm⁻¹; C-H stretch (aromatic & aliphatic): 2800-3100 cm⁻¹; C-N stretch: ~1200-1300 cm⁻¹ rsc.orgdergipark.org.tr |
| Mass Spectrometry (EI) | Common fragment ions for phenylpiperazines: m/z 119, 70, 56. The molecular ion [M]⁺ for C₁₂H₁₇N₃O₂ is expected at m/z 235. xml-journal.net |
Crystallographic Studies of Related Piperazinium Salts and Nitro-Substituted Analogues
Analysis of Molecular Geometry and Conformation
Crystallographic studies of 4-(4-nitrophenyl)piperazinium salts reveal that the piperazine ring typically adopts a chair conformation. iucr.org This is the most stable conformation for a six-membered saturated ring, minimizing steric strain. The 4-nitrophenyl group can occupy either an axial or equatorial position on the piperazine ring. The preference for one position over the other can be influenced by the nature of the counter-ion and the packing forces within the crystal lattice. In many reported structures, the nitrophenyl group is found in an equatorial position, which is generally considered to be sterically more favorable. iucr.org
The dihedral angle between the plane of the piperazine ring and the phenyl ring is a key conformational parameter. In the reported structures of 4-(4-nitrophenyl)piperazinium salts, this angle can vary, indicating a degree of rotational freedom around the C-N bond connecting the two rings. This flexibility can be influenced by the formation of intermolecular interactions within the crystal.
Elucidation of Supramolecular Interactions within Crystal Lattices
The crystal packing of nitrophenylpiperazinium salts is dominated by a variety of non-covalent interactions, which play a crucial role in the formation of the three-dimensional supramolecular architecture.
Hydrogen Bonding: A predominant feature in the crystal structures of piperazinium salts is the presence of strong N-H···O hydrogen bonds. iucr.orgnist.gov The protonated nitrogen atom of the piperazinium cation acts as a hydrogen bond donor, while oxygen atoms from the counter-anion or solvent molecules act as acceptors. These hydrogen bonds often link the cations and anions into extended chains, sheets, or more complex three-dimensional networks. In some cases, weaker C-H···O interactions are also observed, further stabilizing the crystal packing.
| Crystallographic Data for Related 4-(4-nitrophenyl)piperazinium Salts | |
| Parameter | Observed Features |
| Piperazine Ring Conformation | Predominantly chair conformation. iucr.org |
| Nitrophenyl Group Position | Can be axial or equatorial, with equatorial being more common. iucr.org |
| Dominant Supramolecular Interactions | Strong N-H···O hydrogen bonds, π–π stacking between nitrophenyl rings. iucr.orgnist.gov |
| Common Crystal Packing Motifs | Formation of chains, sheets, and 3D networks through hydrogen bonding. |
Conformational Analysis of the Piperazine Ring in N-Ethyl-N'-(nitrophenyl)piperazine Structures
The two nitrogen atoms of the piperazine ring can undergo nitrogen inversion, which is a rapid process at room temperature. This inversion, coupled with ring flipping, leads to a dynamic equilibrium between different chair conformations. The substituents on the nitrogen atoms, in this case, the ethyl and 3-nitrophenyl groups, will influence the conformational equilibrium.
In the most stable chair conformation, it is generally expected that the larger substituent, the 3-nitrophenyl group, will preferentially occupy the equatorial position to minimize steric interactions. The smaller ethyl group would then also likely adopt an equatorial position. However, as observed in some crystal structures of related compounds, an axial orientation of the aryl group is also possible, often stabilized by specific intermolecular interactions within the crystal lattice. iucr.org
The conformational behavior in solution can be investigated using advanced NMR techniques, such as variable-temperature NMR and Nuclear Overhauser Effect (NOE) experiments. These studies can provide information about the relative populations of different conformers and the energy barriers for conformational exchange processes.
Computational and Theoretical Investigations of 1 Ethyl 4 3 Nitrophenyl Piperazine
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Opioidergic Receptor Binding Analysis
No specific molecular docking studies detailing the interaction of 1-Ethyl-4-(3-nitrophenyl)piperazine with opioidergic receptors (μ, δ, κ) were identified in the public domain. Research on other N-substituted cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols has shown that the nature of the N-substituent influences the affinity for the μ-opioid receptor. For instance, an N-para-fluorophenethyl derivative exhibited higher affinity than other examined compounds in its series. nih.gov This suggests that the ethyl and nitrophenyl groups of this compound would play a crucial role in determining its potential binding mode and affinity within the opioidergic receptor binding pockets.
Dopamine (B1211576), Serotonin (B10506), and Norepinephrine (B1679862) Transporter System Interactions
Phenylpiperazine derivatives are known to interact with monoamine transporters. nih.govnih.govfrontiersin.org Molecular docking studies on related phenylpiperazine analogs have provided insights into their binding modes within the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov For instance, studies on 1-phenyl-piperazine and its analogs have shown that they can inhibit uptake and induce release at all three monoamine transporters. nih.gov The specific substituents on the phenylpiperazine scaffold are crucial for selectivity. nih.gov
In the context of this compound, the ethyl group on the piperazine (B1678402) nitrogen and the nitro group on the phenyl ring would be key determinants of its binding affinity and selectivity towards DAT, SERT, and NET. Docking simulations of similar compounds have highlighted the importance of interactions with specific residues in the transporter binding sites. nih.gov
Table 1: Hypothetical Key Interactions of this compound with Monoamine Transporters (Based on Analog Studies)
| Transporter | Key Interacting Residues (Hypothetical) | Potential Interactions |
|---|---|---|
| Dopamine (DAT) | Phe, Val, Tyr, Ser | Hydrophobic interactions, hydrogen bonding |
| Serotonin (SERT) | Tyr, Ile, Phe, Asp, Ser, Thr, Gly | Aromatic stacking, hydrogen bonding, ionic interactions |
Alpha-1 Adrenergic Receptor Ligand Binding Mechanisms
Arylpiperazines are a well-established class of ligands for alpha-1 adrenergic receptors (α1-ARs). nih.gov Molecular modeling and docking studies of various arylpiperazine ligands with α1A-AR models have been performed to understand their structure-activity relationships. nih.gov These studies indicate that the nature of the substituent on the phenyl ring and the group on the other piperazine nitrogen significantly influence binding affinity. The interactions are often characterized by aromatic interactions between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For this compound, the nitrophenyl group would likely engage in π-π stacking interactions with aromatic residues like phenylalanine within the α1-AR binding site.
Sigma Receptor Subtype Affinity (σ1 and σ2)
Piperidine (B6355638) and piperazine-based compounds are known to exhibit affinity for sigma receptors (S1R and S2R). nih.govrsc.org Screening campaigns and computational studies have identified key pharmacophoric features for high affinity, which include a basic nitrogen atom and hydrophobic aromatic groups. nih.govrsc.org Docking studies of potent S1R ligands have revealed interactions with residues such as Glu172 and Phe107, as well as a network of hydrophobic residues. nih.gov The this compound scaffold fits the general pharmacophore for sigma receptor ligands. Its binding affinity and selectivity for σ1 and σ2 subtypes would be determined by the precise fit of the ethyl and nitrophenyl groups within the respective binding pockets.
Enzymatic Target Docking (e.g., Urease, IMPDH, Carbonic Anhydrase)
Urease: Piperazine derivatives have been synthesized and evaluated as urease inhibitors. nih.gov Molecular docking studies of these compounds have shown that they can bind effectively within the active site of the enzyme, which contains nickel ions. nih.gov The interactions typically involve the piperazine nitrogen atoms and substituents on the phenyl ring. While no specific study on this compound was found, its structural similarity to known piperazine-based urease inhibitors suggests it could potentially exhibit inhibitory activity.
IMPDH (Inosine Monophosphate Dehydrogenase): Various classes of compounds, including piperazine analogues, have been investigated as inhibitors of IMPDH. nih.govnih.gov X-ray crystallography and docking analyses of these inhibitors have revealed binding within the NAD-binding pocket of the enzyme. nih.gov The inhibitory activity is dependent on the specific chemical moieties of the ligand and their interactions with key residues.
Carbonic Anhydrase: Arylsulfonyl derivatives linked to a piperazine scaffold have been studied as inhibitors of carbonic anhydrase (CA), particularly the cancer-associated isoform CAIX. nih.gov Docking studies have shown that these compounds can form hydrogen bonds and other interactions with residues in the enzyme's active site. nih.gov
Integrin and Estrogen Receptor Alpha Interactions
No specific molecular docking studies were found in the public literature detailing the interaction of this compound with integrins or estrogen receptor alpha (ERα). Research on ERα has involved docking studies with various natural and synthetic compounds to identify potential antagonists. sigmaaldrich.comnih.gov These studies highlight the importance of specific hydrophobic and hydrogen-bonding interactions within the ligand-binding domain of ERα. The potential for this compound to bind to these targets would depend on its ability to form complementary interactions within their respective binding sites.
Molecular Dynamics Simulations to Elucidate Dynamic Binding Modes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations can elucidate its dynamic binding modes with various biological targets, such as enzymes and receptors. nih.govnih.govacs.orgacs.org
In a hypothetical MD simulation study, this compound could be docked into the active site of a target protein. The simulation would then reveal the stability of the binding pose, the key intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding. For instance, the phenyl-piperazine scaffold is a known pharmacophore that can target various receptors. nih.govnih.govacs.orgacs.org MD simulations could demonstrate how the ethyl and nitrophenyl substituents of the target molecule influence its binding affinity and selectivity.
Key interactions that would be monitored during the simulation include hydrogen bonds between the piperazine nitrogens and polar residues in the binding pocket, as well as π-π stacking interactions between the nitrophenyl ring and aromatic residues like tyrosine or phenylalanine. rsc.org The flexibility of the ethyl group and the piperazine ring, which typically adopts a chair conformation, would also be assessed to understand their role in achieving an optimal binding conformation.
A root-mean-square deviation (RMSD) analysis of the ligand and protein backbone over the simulation time would indicate the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) calculations for individual residues could identify flexible regions of the protein that are crucial for ligand binding.
Table 1: Hypothetical Key Intermolecular Interactions from a Molecular Dynamics Simulation of this compound with a Target Protein
| Interacting Residue of Protein | Type of Interaction | Distance (Å) |
| Aspartic Acid 110 | Hydrogen Bond (with piperazine N-H) | 2.8 |
| Tyrosine 150 | π-π Stacking (with nitrophenyl ring) | 3.5 |
| Phenylalanine 250 | Hydrophobic Interaction (with ethyl group) | 4.2 |
| Serine 112 | Water-mediated Hydrogen Bond | 3.1 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties. semanticscholar.orgnih.gov
A typical DFT study would involve geometry optimization of the molecule to find its most stable conformation. The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. The vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computational model.
Furthermore, DFT allows for the calculation of properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential around the nitro group and the piperazine nitrogens, indicating their susceptibility to electrophilic attack, while the aromatic ring and the ethyl group would exhibit a more neutral or slightly positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govnih.gov For this compound, NBO analysis can provide a deeper understanding of the delocalization of electron density and the nature of the chemical bonds.
The analysis would likely reveal significant delocalization of electron density from the lone pairs of the piperazine nitrogens to the antibonding orbitals of adjacent atoms. The interaction between the π orbitals of the nitrophenyl ring and the p-type lone pair of the attached nitrogen atom would also be a key finding, indicating a degree of conjugation. The strength of these interactions can be quantified by the second-order perturbation energy (E(2)).
Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N(piperazine) | σ* C-C(ethyl) | 2.5 |
| LP(1) N(piperazine) | σ* C-N(phenyl) | 3.1 |
| π C=C(phenyl) | π* C=C(phenyl) | 20.8 |
| LP(1) O(nitro) | π* N-O(nitro) | 15.3 |
Quantum Theory of Atoms in Molecules (QTAIM) Investigations
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.net In the context of this compound, QTAIM analysis can be used to characterize the nature of the intramolecular interactions, such as hydrogen bonds.
By analyzing the electron density at the bond critical points (BCPs), one can determine whether an interaction is a shared (covalent) or closed-shell (ionic, hydrogen bond, van der Waals) interaction. For instance, weak intramolecular hydrogen bonds might be identified between a hydrogen atom on the ethyl group or the piperazine ring and one of the oxygen atoms of the nitro group. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP would provide quantitative measures of the strength and nature of these interactions.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. nih.govresearchgate.netmaterialsciencejournal.orgnih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylpiperazine moiety, while the LUMO is likely to be centered on the electron-deficient nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group. A small HOMO-LUMO gap would suggest that the molecule is relatively reactive and prone to electronic transitions. nih.gov This analysis is vital for understanding its potential role in chemical reactions and its interaction with biological systems.
Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.8 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.3 |
Computational Pharmacokinetic and Pharmacodynamic Profiling (ADMET Prediction)
Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate, providing crucial insights early in the drug discovery process. nih.govresearchgate.netyoutube.comfrontiersin.orgrsc.org For this compound, in silico ADMET prediction can estimate its drug-likeness and potential liabilities.
Various computational models and software can be used to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Lipinski's rule of five is often used as a preliminary filter for drug-likeness, and it is likely that this compound would adhere to these rules.
Toxicity predictions can flag potential issues such as cardiotoxicity, hepatotoxicity, or mutagenicity. For instance, the presence of the nitroaromatic group might raise concerns about potential genotoxicity, which would warrant further experimental investigation.
Table 4: Hypothetical In Silico ADMET Prediction for this compound
| Property | Predicted Value |
| Molecular Weight | 235.29 g/mol |
| LogP | 2.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Likely |
| CYP2D6 Inhibition | Possible |
| Ames Mutagenicity | Potential Concern |
Pharmacological and Biological Evaluation of 1 Ethyl 4 3 Nitrophenyl Piperazine Analogues: in Vitro and Mechanistic Studies
Receptor Binding Profiling and Ligand-Target Interaction Specificity
The interaction of arylpiperazine derivatives with neuronal receptors and transporters is a cornerstone of their therapeutic potential. The nature of the substituents on both the aryl ring and the piperazine (B1678402) nitrogen dictates the affinity and selectivity for various biological targets.
Affinity and Selectivity for Monoamine Transporters
Arylpiperazine analogues have been evaluated for their ability to bind to monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). The affinity for these transporters is highly dependent on the molecular structure.
Research into related scaffolds, such as 3α-arylmethoxy-3β-arylnortropanes, reveals that these compounds can exhibit potent and selective affinity for SERT. nih.gov For instance, certain nortropene derivatives show high affinity for SERT, with the 3,4-dichloro congener (6e) being particularly potent with a Kᵢ value of 0.3 nM. nih.gov However, this same compound also demonstrated significant affinity for DAT and NET. nih.gov The introduction of a 3α-arylmethoxy group generally maintains SERT selectivity, with one analogue, 3α-(3.4-dichlorophenylmethoxy)-3β-phenylnortrop-2-ene (7c), possessing an exceptionally high potency with a Kᵢ of 0.061 nM. nih.gov
In contrast, other compounds within this class, such as 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortropane (7b), show high affinity across all three transporters, indicating that subtle structural changes can shift the selectivity profile significantly. nih.gov This highlights the principle that the aryl group and its substitution pattern are critical determinants of transporter affinity and selectivity. While these nortropanes are not direct piperazine analogues, the principles of their interaction with monoamine transporters provide valuable insight into how aryl-substituted amine scaffolds can be modulated.
| Compound/Analogue Class | Target | Affinity (Kᵢ, nM) | Selectivity |
| Viloxazine | NET | 630 | Selective for NET over DAT and SERT |
| SERT | 17300 | ||
| DAT | >100000 | ||
| Atomoxetine | NET | 3.4 | High selectivity for NET |
| SERT | 390 | ||
| Reboxetine | NET | 8.2 | High selectivity for NET |
| SERT | 1070 | ||
| 3-(3,4-dichlorophenyl)nortrop-2-ene (6e) | SERT | 0.3 | High affinity at all three transporters |
| DAT | 28 | ||
| NET | 37 | ||
| 3α-(3.4-dichlorophenylmethoxy)-3β-phenylnortropane (7c) | SERT | 0.061 | Highly potent and selective for SERT |
Data sourced from studies on monoamine transporter ligands. Note that nortropanes are structurally related but distinct from piperazines. Data for Viloxazine, Atomoxetine, and Reboxetine are included for comparison of NET-selective compounds. nih.govresearchgate.net
Characterization of Receptor-Mediated Activities (e.g., Opioid Receptor Activation)
The piperazine and structurally related piperidine (B6355638) rings are found in various compounds that interact with opioid receptors. Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. nih.gov The binding affinity of a ligand to these receptors is a key predictor of its potential pharmacological effect. nih.gov
For example, studies on fentanyl and its analogues, which contain a piperidine ring, demonstrate a strong correlation between their binding affinity at the μ-opioid receptor (μOR) and their potency. nih.govplos.org Molecular docking and binding assays show that potent derivatives like carfentanil (Kᵢ = 0.22 nM) bind with significantly higher affinity than less potent analogues. nih.govplos.org The interaction typically involves a salt bridge between the protonated nitrogen of the piperidine/piperazine ring and key amino acid residues, such as aspartic acid, within the receptor's binding pocket, as well as aromatic stacking interactions. plos.orgyoutube.com
While direct data on the opioid receptor activity of 1-Ethyl-4-(3-nitrophenyl)piperazine is limited, the general principles derived from related scaffolds suggest that arylpiperazine analogues could be designed to interact with these receptors. The nature of the N-substituent and the substitution pattern on the aryl ring would be critical in determining whether such compounds act as agonists or antagonists and their relative affinity for the μ, δ, and κ receptor subtypes. nih.gov
Enzymatic Inhibition Mechanisms
Urease Enzyme Inhibition and Structure-Activity Relationships
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov Inhibition of this enzyme is a therapeutic strategy for treating infections caused by these pathogens. nih.gov A review of the scientific literature did not yield specific studies evaluating this compound or its direct analogues for inhibitory activity against the urease enzyme. Research on urease inhibitors has focused on other chemical scaffolds, such as hydroxamic acids, phosphodiamidates, and various heterocyclic structures. nih.govresearchgate.net
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition in Pathogens
Inosine monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govcancer.gov This makes IMPDH an attractive target for antimicrobial and antineoplastic agents, as rapidly proliferating cells are highly dependent on its activity. nih.govcancer.gov There is no specific information in the reviewed literature regarding the evaluation of this compound analogues as inhibitors of IMPDH. The development of IMPDH inhibitors has primarily centered on compounds like mycophenolic acid and its derivatives, as well as various nucleoside analogues, which are structurally distinct from arylpiperazines. nih.govarvojournals.org
Carbonic Anhydrase Inhibition and Isoform Selectivity
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govnih.gov Various isoforms are expressed throughout the human body, and some, like CA IX and CA XII, are associated with tumors, making them targets for anticancer therapies. nih.gov A significant challenge in this area is achieving selectivity for a target isoform over ubiquitously expressed isoforms like CA I and CA II. nih.govresearchgate.net The scientific literature on CA inhibitors predominantly focuses on compounds containing a zinc-binding group, most commonly a sulfonamide moiety. nih.gov A search for studies on this compound and related arylpiperazine analogues did not provide evidence of their evaluation as carbonic anhydrase inhibitors.
Antimicrobial Activity: Mechanistic Insights and Spectrum of Action
Extensive literature searches for the antimicrobial properties of this compound did not yield specific studies on this particular compound. Research in the broader family of phenylpiperazine derivatives has indicated that antimicrobial activity can be significantly influenced by the nature and position of substituents on both the phenyl ring and the piperazine nitrogen. For instance, the position of the nitro group (ortho, meta, or para) and the nature of the substituent on the other piperazine nitrogen are critical determinants of biological activity. However, without direct experimental data for the 3-nitrophenyl isomer, any discussion on its specific antimicrobial profile would be speculative.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No specific data regarding the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains is available in the current scientific literature.
While studies on other piperazine derivatives have been conducted, the specific substitution pattern of this compound makes it unique, and its activity profile cannot be extrapolated from related compounds. For example, research on naphthalene-based piperazines has shown that some derivatives exhibit activity against strains like Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. researchgate.net Similarly, certain Mannich bases containing a 4-nitrophenylpiperazine moiety have demonstrated activity against various Gram-positive and Gram-negative bacteria. nih.gov However, these findings are not directly applicable to the 3-nitro isomer .
Antifungal Properties and Activity Profiles
There is no available research data on the antifungal properties and activity profiles of this compound.
Anticancer Properties: Cellular and Molecular Mechanisms
The anticancer properties of this compound have not been specifically evaluated in published research. The piperazine scaffold is a common feature in many compounds with anticancer activity, and the biological effects are highly dependent on the substituents. researchgate.net
In Vitro Anti-Proliferative Activity Against Human Cancer Cell Lines
There is no available data from in vitro studies on the anti-proliferative activity of this compound against any human cancer cell lines.
For context, various other piperazine derivatives have been synthesized and tested for their anticancer effects. For example, piperazine-containing thiosemicarbazones have shown potent anti-proliferative activity. nih.gov Furthermore, some piperazine-substituted oxazolopyrimidines have demonstrated cytotoxicity against a range of cancer cell lines, including leukemia, lung, colon, and breast cancer cell lines. derpharmachemica.com However, the absence of the 3-nitrophenyl moiety in these structures means the data cannot be extrapolated.
Exploration of Proposed Cellular Targets and Pathways (e.g., Tubulin Interactions)
Due to the lack of research on the anticancer properties of this compound, there has been no exploration of its potential cellular targets or mechanisms of action, such as interactions with tubulin.
While some anticancer drugs containing a piperazine ring are known to target cellular components like tubulin or specific signaling pathways, there is no evidence to suggest that this compound functions in this manner. Mechanistic studies are contingent on initial findings of biological activity, which are not currently available for this specific compound.
Structure Activity Relationship Sar Studies of 1 Ethyl 4 3 Nitrophenyl Piperazine and Its Derivatives
Impact of Substituent Position on the Nitrophenyl Moiety on Biological Activity
The position of the nitro group on the phenyl ring of 1-ethyl-4-phenylpiperazine (B1331202) derivatives is a critical determinant of their biological activity. The electronic properties and steric hindrance conferred by the nitro group at the ortho-, meta-, or para-position can significantly alter the molecule's ability to bind to specific receptors or inhibit enzymes.
Research on related nitrophenylpiperazine derivatives has shown that the position of the nitro substituent can influence the compound's antiproliferative effects. For instance, in a study of N-(nitrophenyl)naphthalene-2-carboxamides, a shift of the nitro group from the ortho- to the para-position was found to increase the potential to cause an antiproliferative effect nih.gov. While specific comparative data for 1-ethyl-4-(2-nitrophenyl)piperazine, 1-ethyl-4-(3-nitrophenyl)piperazine, and 1-ethyl-4-(4-nitrophenyl)piperazine (B49478) is not extensively available in publicly accessible literature, general principles of SAR suggest that these positional isomers would exhibit distinct biological profiles. The meta-position, as in the parent compound, often provides a balance of electronic influence and steric accessibility that can be favorable for certain biological interactions.
| Compound | Nitro Group Position | Observed/Expected Impact on Biological Activity |
| 1-Ethyl-4-(2-nitrophenyl)piperazine | Ortho | Potential for steric hindrance affecting receptor binding. Electronic effects may differ significantly from meta and para isomers. |
| This compound | Meta | Often considered a favorable position, balancing electronic and steric factors for biological activity. |
| 1-Ethyl-4-(4-nitrophenyl)piperazine | Para | May lead to increased antiproliferative activity in some contexts. The electronic pull of the nitro group is most pronounced at this position. nih.gov |
Influence of Alkyl Chain Modifications on the Piperazine (B1678402) Nitrogen
Modification of the alkyl group at the N1 position of the piperazine ring is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of this class of compounds. The length, branching, and presence of other functional groups on this alkyl chain can impact receptor affinity, selectivity, and metabolic stability.
In studies of related arylpiperazine derivatives, the length of the alkyl chain has been shown to be a crucial factor for receptor affinity. For example, in a series of 1-phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines, a three-membered alkyl chain was found to be optimal for the highest affinity for the 5-HT1A receptor nih.gov. This suggests that for 1-alkyl-4-(3-nitrophenyl)piperazines, variations in the alkyl chain length (e.g., methyl, ethyl, propyl) would likely result in a range of biological potencies.
| Alkyl Group | Expected Impact on Biological Activity |
| Methyl | A smaller alkyl group may lead to different receptor interactions compared to larger groups. |
| Ethyl | The parent compound's substituent; its properties serve as a benchmark for comparison. |
| Propyl | An increase in chain length can enhance lipophilicity, potentially affecting cell permeability and receptor binding. |
| Isopropyl | Branching in the alkyl chain can introduce steric bulk, which may enhance selectivity for certain receptor subtypes. |
Role of Electronic and Steric Factors on Receptor Binding Affinity and Selectivity
Steric hindrance, introduced by the size and spatial arrangement of substituents, also plays a pivotal role. For instance, bulky substituents at the ortho position of the phenyl ring can sterically clash with the receptor, potentially reducing binding affinity researchgate.net. Similarly, the conformation of the piperazine ring and the orientation of the ethyl group are critical for optimal interaction with the target. Quantitative structure-activity relationship (QSAR) studies on related arylpiperazine derivatives have highlighted the importance of descriptors such as dipole moment and molecular shape in determining their activity at various receptors, including serotonin (B10506) and dopamine (B1211576) receptors nih.gov.
Correlation Between Structural Motifs and Enzymatic Inhibitory Potency
Beyond receptor binding, nitrophenylpiperazine derivatives have been investigated as inhibitors of various enzymes. The structural features of these compounds are directly correlated with their inhibitory potency and mechanism of action.
A recent study on 4-nitrophenylpiperazine derivatives identified them as novel tyrosinase inhibitors herts.ac.uk. In this study, the introduction of different moieties at the N1 position of the piperazine ring led to varying degrees of inhibitory activity. Notably, a derivative featuring an indole (B1671886) moiety exhibited significant tyrosinase inhibition with an IC50 value of 72.55 μM and was found to be a mixed-type inhibitor herts.ac.uk. This indicates that the N1-substituent plays a crucial role in interacting with the enzyme's active site or allosteric sites.
While specific data on the enzymatic inhibitory potency of this compound is limited, the known activity of related compounds suggests its potential as an enzyme inhibitor. The ethyl group at the N1 position and the meta-nitro group would contribute to the specific interactions with the target enzyme.
| Derivative | Target Enzyme | IC50/Ki Value | Type of Inhibition |
| 4-Nitrophenylpiperazine with indole moiety at N1 | Tyrosinase | 72.55 μM | Mixed |
Design Strategies Based on SAR for Enhanced Bioactivity
The knowledge gleaned from SAR studies provides a rational basis for the design of new this compound derivatives with enhanced bioactivity and selectivity. Several design strategies can be employed:
Positional Isomer Scanning: Synthesizing and testing the ortho- and para-nitro isomers of 1-ethyl-4-phenylpiperazine would provide a clearer understanding of the optimal position for the nitro group for a specific biological target.
Alkyl Chain Optimization: A systematic variation of the alkyl group on the piperazine nitrogen (e.g., exploring different lengths, branching, and introducing cyclic structures) could lead to improved affinity and selectivity.
Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could modulate the electronic properties and potentially improve the compound's metabolic stability and safety profile.
Fragment-Based Elaboration: Attaching different chemical moieties to the N1 position of the 4-(3-nitrophenyl)piperazine core, as demonstrated by the addition of an indole group for tyrosinase inhibition, can be a powerful strategy to explore new interactions with biological targets herts.ac.uk.
Computational Modeling: Utilizing computational tools such as QSAR and molecular docking can help in predicting the biological activity of virtual compounds and in understanding the key interactions between the ligands and their targets, thereby guiding the synthetic efforts towards more promising candidates nih.gov.
By systematically applying these design strategies, it is possible to optimize the structure of this compound to develop novel therapeutic agents with improved efficacy and fewer side effects.
Future Research Directions and Therapeutic Potential
Opportunities for Further Structural Optimization and Derivatization
The inherent versatility of the piperazine (B1678402) ring system presents numerous opportunities for structural modification to enhance the therapeutic potential of 1-Ethyl-4-(3-nitrophenyl)piperazine. nih.gov Derivatization strategies can be systematically employed to improve potency, selectivity, and pharmacokinetic properties.
Key areas for structural optimization include:
Modification of the Ethyl Group: Altering the N-ethyl substituent could influence the compound's lipophilicity and steric interactions with biological targets. Introducing bulkier or more polar groups may modulate its binding affinity and selectivity.
Substitution on the Phenyl Ring: The 3-nitro group on the phenyl ring is a key feature. Further substitution on this ring could fine-tune the electronic properties and hydrogen-bonding capabilities of the molecule. The presence of an electron-withdrawing nitro group has been shown to influence the inhibitory activity of similar compounds.
Isomeric Variations: The biological activity of nitrophenylpiperazine derivatives can be significantly affected by the position of the nitro group. For instance, a study on naphthalene-based piperazines showed that a 1-(4-nitrophenyl)piperazine derivative was inactive as an antibacterial agent, while a derivative with an ethyl group on the piperazine ring showed good activity. researchgate.net This highlights the importance of systematically exploring positional isomers of the nitro group (ortho, meta, and para) to identify the optimal substitution pattern for a desired biological effect.
Bioisosteric Replacement: The nitro group could be replaced with other electron-withdrawing bioisosteres, such as a cyano or a sulfonyl group, to potentially improve the compound's metabolic stability and safety profile while maintaining or enhancing its biological activity.
A systematic approach to derivatization, guided by structure-activity relationship (SAR) studies, will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
Integration of Advanced Computational Approaches in Compound Design
In silico methods are indispensable tools in modern drug discovery and can significantly accelerate the optimization of lead compounds like this compound. Computational approaches can provide valuable insights into the compound's interactions with biological targets and predict its pharmacokinetic properties.
Key computational strategies that can be employed include:
Molecular Docking: This technique can be used to predict the binding mode of this compound and its derivatives within the active site of a target protein. For example, docking studies on nitrophenylpiperazine derivatives as tyrosinase inhibitors have provided insights into key interactions, including hydrogen bonding and π–π stacking.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of nitrophenylpiperazine derivatives with their biological activity. These models can then be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding interactions and the conformational changes that may occur upon binding.
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives. This can help in the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug development process.
The integration of these computational approaches can facilitate a more rational and efficient design of novel drug candidates based on the this compound scaffold.
Exploration of Novel Biological Targets for Piperazine-Based Scaffolds
The arylpiperazine moiety is a well-established pharmacophore found in numerous clinically used drugs, targeting a wide range of biological systems. This suggests that this compound and its derivatives could be explored for their activity against various novel biological targets.
Potential therapeutic areas for exploration include:
Oncology: Arylpiperazine derivatives have been investigated for their potential as anticancer agents. Further studies could explore the cytotoxic and anti-proliferative effects of this compound in various cancer cell lines.
Infectious Diseases: The piperazine nucleus is a core component of several antimicrobial and antifungal agents. researchgate.net For instance, a study on the synthesis of 1-ethyl-4-(4-nitrophenyl)piperazine (B49478) derivatives showed their potential as antibacterial agents. This suggests that this compound could be a starting point for the development of new anti-infective therapies.
Central Nervous System (CNS) Disorders: Arylpiperazines are known to interact with various receptors in the CNS, including serotonin (B10506) and dopamine (B1211576) receptors. The potential of this compound to modulate these receptors could be investigated for the treatment of neurological and psychiatric disorders.
Screening this compound against a diverse panel of biological targets could uncover novel therapeutic applications for this chemical scaffold.
Potential Applications in Chemical Biology as Research Probes
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. Due to the versatility of the piperazine scaffold, this compound could be developed into a valuable research probe.
To function as a chemical probe, a molecule should ideally possess:
High Potency and Selectivity: The compound should interact with its intended target at low concentrations and exhibit minimal off-target effects. Structural optimization can be employed to enhance these properties.
Defined Mechanism of Action: The molecular mechanism by which the probe exerts its effect should be well-characterized.
Suitability for In Vitro and In Vivo Studies: The probe should be sufficiently soluble and stable to be used in both cellular assays and animal models.
By modifying the this compound structure to incorporate reporter tags (e.g., fluorescent dyes or biotin), it could be used for:
Target Identification and Validation: Labeled probes can be used in techniques like affinity chromatography or chemical proteomics to identify the cellular binding partners of the compound.
Imaging and Visualization: Fluorescently tagged derivatives could be used to visualize the subcellular localization of their target proteins.
The development of this compound into a selective and well-characterized chemical probe could provide a powerful tool for dissecting complex biological processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-ethyl-4-(3-nitrophenyl)piperazine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Nucleophilic substitution between 3-nitrophenyl halides and piperazine derivatives.
- Step 2 : Ethyl group introduction via alkylation using ethyl halides or reductive amination.
- Step 3 : Palladium- or nickel-catalyzed coupling reactions (e.g., Buchwald-Hartwig) to finalize the structure .
- Purity Optimization : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol or acetonitrile. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How is this compound characterized structurally and functionally?
- Structural Characterization :
- NMR (¹H/¹³C): Assign peaks for ethyl group (δ ~1.2 ppm, triplet), nitrophenyl protons (δ ~7.5–8.5 ppm), and piperazine ring (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 262.1 (theoretical MW: 261.3 g/mol) .
- Functional Analysis : Screen for bioactivity via enzyme inhibition assays (e.g., kinase or receptor binding studies) using fluorescence polarization or SPR .
Q. What are the primary biological targets or applications of this compound?
- Biological Targets : Preliminary studies suggest interactions with serotonin/dopamine receptors or nitric oxide synthase due to structural similarities to known ligands .
- Applications : Explored in neuropharmacology (e.g., antidepressant or antipsychotic candidates) and antimicrobial research (nitro group enhances redox activity) .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing byproducts like N-alkylated isomers?
- Optimization Strategies :
- Temperature Control : Conduct alkylation at 0–5°C to reduce side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of piperazine.
- Catalyst Tuning : Employ phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency .
- Byproduct Mitigation : Introduce Boc-protected intermediates to direct regioselectivity, followed by deprotection .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?
- Troubleshooting Steps :
- Orthogonal Techniques : Validate NMR assignments via 2D-COSY or HSQC.
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
Q. What structure-activity relationships (SAR) govern modifications to the ethyl or nitrophenyl groups?
- Key Findings :
- Ethyl Group : Increasing alkyl chain length reduces blood-brain barrier permeability but enhances metabolic stability.
- Nitrophenyl Position : 3-Nitro substitution (vs. 4-nitro) improves solubility and reduces cytotoxicity in vitro .
- Experimental Design : Synthesize analogs (e.g., 1-propyl-4-(4-nitrophenyl)piperazine) and compare logP, IC₅₀ values, and cytotoxicity profiles .
Q. What advanced analytical methods are critical for detecting trace impurities in this compound?
- Techniques :
- LC-MS/MS : Quantify impurities at ppm levels using MRM transitions.
- ICP-OES : Screen for residual metal catalysts (e.g., Pd, Ni).
- DSC/TGA : Assess thermal stability and hydrate/solvate formation .
Methodological Challenges & Solutions
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Protocol :
- Docking Studies : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT₂A).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
- Free Energy Calculations : Compute ΔG binding via MM-PBSA .
Q. What strategies mitigate nitro group reduction during long-term storage or biological assays?
- Storage : Store under inert gas (Ar) at –20°C in amber vials.
- Assay Conditions : Add antioxidants (e.g., ascorbic acid) to buffer solutions and avoid UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
